molecular formula C13H13NO3 B2742686 1-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 43053-78-7

1-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B2742686
CAS RN: 43053-78-7
M. Wt: 231.251
InChI Key: JXVVAVDZWWLWIC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde, also known as 3,4-dimethoxybenzaldehyde, is an aromatic aldehyde with a pyrrole ring structure. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has a wide range of applications in the chemical industry, including the synthesis of heterocyclic compounds, dyes, and pharmaceuticals. The synthesis of 3,4-dimethoxybenzaldehyde is relatively straightforward, and the compound is commercially available in both liquid and solid forms.

Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial and Anti-inflammatory Agents : A series of pyrazole chalcones, structurally related to 1-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde, have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. Compounds in this series showed promising IL-6 inhibitory, antioxidant, and antimicrobial activities, suggesting potential as lead compounds for future drug discovery (Bandgar et al., 2009).

Material Science and Chemistry

  • Molecular Magnets : The first application of a structurally similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for coordinating paramagnetic transition metal ions, led to the formation of a new {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, showcasing the potential of these compounds in the development of new magnetic materials (Giannopoulos et al., 2014).

Synthetic Methodologies

  • Pyrrole Derivatives Synthesis : A study on pyrrole derivatives led to the synthesis of ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) through aldol condensation, demonstrating the versatility of pyrrole carbaldehyde derivatives in organic synthesis. The study provided insights into the molecular structure and potential reaction sites for further chemical modifications (Singh et al., 2014).

Photophysical and Electrochemical Properties

  • Supramolecular Structures : Research into 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines, synthesized using a method involving n,n’-dimethoxybanzaldehydes, revealed significant insights into their molecular structure, photophysical, and electrochemical properties. These compounds form supramolecular structures through secondary interactions, with applications in material science and molecular electronics (Golla et al., 2020).

Polymer Science

  • Synthetic Polysaccharides : A synthetic polysaccharide containing two hydroxyl groups in its repeating unit was synthesized starting from a related compound, showcasing the role of these compounds in the development of new materials with potential applications in biotechnology and materials science (Okada et al., 1983).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-12-6-5-10(8-13(12)17-2)14-7-3-4-11(14)9-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVVAVDZWWLWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CC=C2C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde

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